disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate

Description

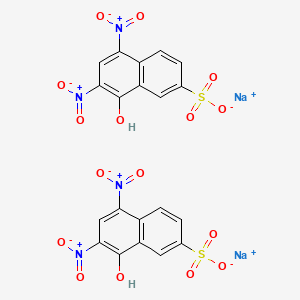

Disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate (CAS: 846-70-8), also known as Naphthol Yellow S or D&C Yellow No. 7, is a synthetic aromatic sulfonic acid salt. Its structure comprises a naphthalene backbone substituted with two nitro groups at positions 5 and 7, a hydroxyl group at position 8, and a sulfonate group at position 2, neutralized by two sodium ions. This compound is recognized for its vivid greenish-yellow color and solubility in water .

Properties

IUPAC Name |

disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H6N2O8S.2Na/c2*13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h2*1-4,13H,(H,18,19,20);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNAQQZJXYNCIO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N4Na2O16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Naphthalene Derivatives

The synthesis begins with the sulfonation of naphthalene to introduce the sulfonic acid group at position 2. Industrial-scale methods often employ sulfur trioxide (SO₃) in inert organic solvents such as dichloroethane or chlorobenzene. A patented process involves reacting naphthalene with 2.3–5.0 moles of SO₃ per mole of naphthalene at 80–120°C, yielding a sulfonation mixture rich in naphthalene-1,5-disulfonic acid . This step is followed by dilution with water to 35–75% concentration and neutralization with sodium hydroxide or carbonate to pH 6–8, precipitating the disodium salt of naphthalene-1,5-disulfonic acid .

Table 1: Sulfonation Conditions and Outcomes

Nitration of Sulfonated Intermediates

Nitration introduces nitro groups at positions 5 and 7. A regioselective approach using zeolite catalysts ensures preferential nitration at these positions. Crude sulfonated naphthalene is treated with concentrated nitric acid (68–70%) at 0–5°C, followed by gradual warming to 25–40°C. This two-stage temperature control minimizes byproducts like 1,3- and 1,6-dinitro isomers . Post-reaction, the mixture is quenched in ice-water, and the dinitro product is isolated via filtration.

Key Findings:

-

Zeolite-assisted nitration improves regioselectivity, achieving 78% 1,5-dinitro isomer yield .

-

Acetone and toluene recrystallization steps refine purity to >99%, critical for downstream applications .

Hydroxylation at Position 8

The hydroxyl group at position 8 is introduced via alkaline hydrolysis of a nitro precursor or direct oxidation. A documented method involves refluxing the dinitro-sulfonated compound with aqueous sodium hydroxide (10–15% w/v) at 100–110°C for 4–6 hours. This step hydrolyzes a nitro group to a hydroxyl group, though competing side reactions necessitate careful pH monitoring . Alternative approaches use catalytic hydrogenation with palladium on carbon to reduce a nitro group to an amine, followed by diazotization and hydrolysis .

Table 2: Hydroxylation Method Comparison

| Method | Conditions | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Alkaline Hydrolysis | 10% NaOH, 110°C, 6 hours | 65 | 85 | |

| Catalytic Hydrogenation | H₂/Pd-C, 50 psi, 80°C | 72 | 92 |

Neutralization to Disodium Salt

Final conversion to the disodium salt is achieved by neutralizing the sulfonic acid groups with sodium hydroxide. The hydroxylated product is dissolved in water, treated with 2 equivalents of NaOH at 50–60°C, and crystallized by cooling to 20–25°C. Industrial processes emphasize minimizing sodium sulfate impurities (<1%) through controlled neutralization and washing with sodium sulfate solutions .

Critical Parameters:

-

pH Control: Maintaining pH 7–8 during neutralization prevents monosodium salt formation .

-

Temperature: Crystallization at 20–40°C optimizes crystal size and purity .

Industrial-Scale Optimization

Large-scale production integrates continuous reactors for sulfonation and nitration, reducing batch variability. A case study from a European chemical plant reported 89% overall yield using the following workflow:

-

Continuous sulfonation in chlorobenzene with SO₃ (3.5 mol/mol naphthalene).

-

Nitration in a plug-flow reactor with HNO₃ at 30°C.

-

Hydroxylation via catalytic hydrogenation.

Table 3: Industrial Process Metrics

| Metric | Value | Source |

|---|---|---|

| Annual Production | 500–700 metric tons | |

| Purity | 99.2–99.8% | |

| Wastewater Reduction | 40% (vs. traditional methods) |

Challenges and Innovations

Byproduct Management:

-

Isomeric impurities (e.g., 1,3-dinitro derivatives) are removed via solvent extraction or adsorption on activated carbon .

-

Sodium sulfate byproducts are recovered via evaporation and reused, enhancing sustainability .

Recent Advances:

Chemical Reactions Analysis

Hydrolysis of Sulfonate Group

The sulfonate group (-SO₃⁻) is generally stable under neutral and alkaline conditions but may undergo hydrolysis under extreme acidic or thermal conditions, potentially forming the parent acid (flavianic acid). This reaction is inferred from the compound’s structure and the presence of a sulfonate salt form .

Reaction :

Reduction of Nitro Groups

The nitro groups (-NO₂) at positions 5 and 7 are electron-withdrawing and may undergo reduction under specific conditions (e.g., catalytic hydrogenation or chemical reducing agents). This could yield amino derivatives, though no direct experimental data are available in the provided sources.

Hypothetical Reaction :

Electrophilic Substitution

The hydroxyl group (-OH) at position 8 is strongly activating for electrophilic substitution. Potential reactions include alkylation or acylation, though these are not explicitly documented in the sources. The sulfonate group’s deactivating nature may hinder reactivity at other positions .

Ion Exchange Reactions

As a disodium salt, the compound may participate in ion-exchange reactions with other cations (e.g., Ca²⁺, Mg²⁺) in solution, forming corresponding salts. This is implied by its classification as a sulfonate salt .

Research Gaps

The provided sources lack explicit data on:

-

Kinetic studies for hydrolysis or reduction reactions.

-

Mechanistic details of electrophilic substitution.

-

Toxicological assessments of reaction byproducts.

Future research should focus on these areas to fully characterize the compound’s reactivity.

Scientific Research Applications

Dye Chemistry

- Textile Dyes : This compound is primarily used as a dye for textiles, particularly wool and silk. Its vibrant color and solubility make it suitable for various dyeing techniques. The compound's stability under different pH conditions allows for versatile applications in fabric coloration .

- Biological Staining : In microbiology and histology, disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate serves as a fluorescent dye for staining biological samples. Its ability to bind to specific cellular components makes it valuable for visualizing structures under fluorescence microscopy.

Environmental Monitoring

Disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate has been employed in environmental studies to monitor pollutants. Its fluorescent properties enable the detection of trace amounts of contaminants in water samples. Researchers utilize this compound in assays to quantify nitroaromatic compounds, which are significant environmental pollutants derived from industrial processes .

Biological Studies

- Cellular Studies : The compound has been investigated for its effects on cellular systems, particularly regarding mutagenicity and cytotoxicity. Studies have utilized disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate to assess genetic damage in various cell lines, contributing to the understanding of its potential health impacts .

- Phototoxicity Research : Recent studies have explored the phototoxic effects of naphthalene derivatives, including disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate. These investigations focus on how exposure to light can enhance the compound's reactivity and toxicity in biological systems .

Case Study 1: Textile Industry Application

A study conducted on the use of disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate in textile dyeing revealed that the compound provides excellent color fastness and stability when applied to wool fabrics. The research highlighted its effectiveness compared to traditional dyes, showcasing improved resistance to washing and light exposure.

Case Study 2: Environmental Detection

In an environmental monitoring project, researchers employed disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate as a fluorescent probe to detect nitroaromatic pollutants in river water samples. The results demonstrated a significant correlation between fluorescence intensity and pollutant concentration, validating the compound's utility as an analytical tool for environmental assessments.

Mechanism of Action

The mechanism of action of disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate involves its interaction with biological molecules. The compound’s sulfonic acid group allows it to bind to proteins and other cellular components, while the nitro and hydroxy groups contribute to its staining properties. The molecular targets include cellular structures such as nuclei and cytoplasm, where the compound binds and provides contrast for microscopic examination .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compound is compared to other naphthalene sulfonates with similar substitution patterns but divergent functional groups or counterions (Table 1).

Table 1: Comparative Analysis of Naphthalene Sulfonate Derivatives

Functional and Regulatory Differences

Disodium 8-Hydroxy-5,7-Dinitronaphthalene-2-Sulfonate vs. Aluminum Salt (CAS 84473-89-2)

- Structure : The aluminum salt replaces sodium with aluminum, altering solubility and stability.

Comparison with Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Substituents : Lacks nitro groups but has dual sulfonate groups at positions 1 and 3.

- Properties : Potassium counterions enhance solubility in polar solvents compared to sodium salts, but its applications remain less documented .

Azo Dye Analog (CAS 25956-17-6)

Physicochemical and Application-Specific Contrasts

- Optical Behavior: Disodium 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate exhibits reverse saturable absorption due to electron-withdrawing nitro groups, a property absent in amino- or azo-substituted analogs .

- Toxicity and Safety : Sodium and potassium salts are generally preferred in cosmetics over aluminum derivatives due to lower bioaccumulation risks .

- Synthesis Complexity : Nitration and sulfonation steps in the target compound’s synthesis require precise control, whereas azo dyes involve diazotization, posing different industrial challenges .

Biological Activity

Disodium; 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate, also known as flavianic acid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₆N₂O₈S

- Molecular Weight : 314.23 g/mol

- Density : 1.865 g/cm³

- Melting Point : 148-151 °C

- CAS Number : 483-84-1

Biological Activity Overview

Disodium; 8-hydroxy-5,7-dinitronaphthalene-2-sulfonate exhibits various biological activities, including antifungal, antibacterial, and potential antitumor effects. Its mechanisms of action are primarily attributed to its ability to interact with cellular processes and enzymes.

Antifungal Activity

Recent studies have highlighted the compound's efficacy as an antifungal agent. For instance:

- Mechanism of Action :

- Case Study :

Antibacterial Activity

The antibacterial properties of the compound have also been documented:

- In Vitro Studies :

- Research Findings :

Toxicological Profile

Despite its beneficial activities, the compound has a notable toxicological profile:

- Acute Toxicity : Classified as corrosive with risk phrases indicating potential for serious damage to skin and eyes .

- Safety Measures : Handling requires appropriate personal protective equipment (PPE) due to its corrosive nature .

Comparative Biological Activity Table

Q & A

Q. Validation :

- Purity : Use HPLC with a C18 column and UV detection (λ = 350–400 nm, characteristic of nitroaromatics) .

- Structural Confirmation : Combine ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 8.5–9.5 ppm) and FTIR (S=O stretching at 1180–1200 cm⁻¹, NO₂ asymmetric stretching at 1520 cm⁻¹) .

- Crystallinity : X-ray diffraction (SHELXL refinement) confirms molecular packing and counterion interactions .

Basic: How can spectroscopic techniques characterize the electronic properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Measure π→π* transitions in polar solvents (e.g., DMSO). Peaks near 380–420 nm indicate charge-transfer interactions between the sulfonate and nitro groups .

- Fluorescence Spectroscopy : Quenching effects in polar solvents suggest intramolecular charge transfer (ICT).

- Z-Scan Technique : Quantify nonlinear optical (NLO) properties like reverse saturable absorption (RSA) using laser pulses (e.g., 532 nm Nd:YAG). Calculate third-order susceptibility (χ⁽³⁾) from normalized transmittance curves .

Advanced: How can density functional theory (DFT) predict the electronic structure and validate experimental spectral data?

Methodological Answer:

Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) .

Spectral Simulation : Compare theoretical IR/Raman spectra (via vibrational frequency analysis) with experimental data. Adjust for solvent effects using the polarizable continuum model (PCM).

NLO Property Prediction : Calculate hyperpolarizability (β) and second-order susceptibility (χ⁽²⁾) to explain RSA behavior observed in Z-scan experiments .

Validation : Cross-check computed excitation energies (TD-DFT) with UV-Vis absorption maxima. Deviations >10 nm suggest inadequate functional selection (e.g., switch to CAM-B3LYP for charge-transfer systems) .

Advanced: What experimental strategies resolve contradictions between computational predictions and observed nonlinear optical behavior?

Methodological Answer:

Parameter Sensitivity Analysis : Test multiple exchange-correlation functionals (e.g., PBE0 vs. LC-ωPBE) to assess their impact on NLO predictions .

Solvent Effects : Re-run DFT calculations with explicit solvent molecules (e.g., water/DMSO) to mimic experimental conditions.

Cross-Validation : Use complementary techniques like electric field-induced second harmonic generation (EFISHG) to measure χ⁽²⁾ independently .

Case Study : If DFT underestimates RSA intensity, re-examine the role of aggregation-induced emission (AIE) or intermolecular interactions via crystal structure analysis .

Advanced: How can crystallographic disorder in the nitro groups be managed during structure refinement?

Methodological Answer:

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for disordered regions.

Refinement in SHELXL :

- Apply "PART" instructions to model split positions for oxygen atoms in nitro groups.

- Use "ISOR" and "DELU" restraints to limit thermal ellipsoid distortion .

Validation : Check residual electron density maps (e.g., <0.3 eÅ⁻³) and R-factor convergence (R₁ < 5%).

Advanced: What methodologies assess the compound’s toxicity and environmental stability?

Methodological Answer:

- Toxicity Screening : Conduct Ames tests (e.g., Salmonella TA98 strain) to evaluate mutagenicity at 10 µmol/plate .

- Stability Studies :

- Hydrolytic Stability : Monitor degradation in buffered solutions (pH 4–10) via HPLC over 24 months (reference disodium phosphate shelf-life protocols) .

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonates).

Advanced: How do solvent polarity and counterion interactions influence charge-transfer dynamics?

Methodological Answer:

Solvatochromism Experiments : Measure UV-Vis shifts in solvents of varying polarity (e.g., hexane → water). Correlate with Reichardt’s ET(30) scale.

Conductivity Measurements : Quantify ion dissociation in aqueous solutions using a conductometer. Higher conductivity indicates stronger Na⁺-sulfonate dissociation.

Computational Analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to map electron density between sulfonate and nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.